molecular formula C26H25N3O3 B2420536 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 903343-23-7

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2420536
CAS RN: 903343-23-7
M. Wt: 427.504
InChI Key: AVOLOLKEKRKLOR-UHFFFAOYSA-N
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Description

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, also known as IMC-3C5, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It belongs to the class of indolizine derivatives and has been shown to have significant anti-tumor activity in preclinical studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a group of compounds that can be synthesized through various chemical reactions. For example, Hassan, Hafez, and Osman (2014) described the synthesis of similar compounds through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
  • The synthesis of indolizine core structures, which are key intermediates for various derivatives, has been explored for their potential applications in treating tropical diseases, as demonstrated by Zhang et al. (2014) (Zhang et al., 2014).

Pharmaceutical Applications

  • A study by Mahanthesha, Suresh, and Naik (2022) explored the synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showed potential for in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity (Mahanthesha, Suresh, & Naik, 2022).
  • The synthesized indolizine derivatives showed promising results in molecular docking studies supporting their potential anticancer activities.

Photoluminescence and Optical Properties

  • Outlaw, Zhou, Bragg, and Townsend (2016) discovered that 6-Amino-8-cyanobenzo[1, 2-b]indolizines, a related class of photoluminescent materials, exhibit unique pH-dependent optical properties with a dramatic blue shift in fluorescence emission when protonated (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial and Antioxidant Properties

  • The synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles, structurally related to 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, have been studied. Karaaslan et al. (2013) reported that these compounds showed potent antioxidant activity in various assays, comparing favorably with the known antioxidant lead compound melatonin (Karaaslan et al., 2013).

Anticancer Applications

  • Vaddula et al. (2016) synthesized a series of 5-(2′-indolyl)thiazoles, related to indolizine derivatives, and evaluated their cytotoxicity against human cancer cell lines. Some of these compounds exhibited encouraging anticancer activity and selectivity towards specific cell lines (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).

properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLOLKEKRKLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

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